molecular formula C10H10N2O3 B353514 7,8-dimethoxyphthalazin-1(2H)-one CAS No. 4821-89-0

7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B353514
CAS No.: 4821-89-0
M. Wt: 206.2g/mol
InChI Key: RMKSXDYWMIAVBW-UHFFFAOYSA-N
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Description

7,8-Dimethoxyphthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of methoxy groups at the 7th and 8th positions of the phthalazine ring may impart unique chemical and physical properties to this compound.

Scientific Research Applications

7,8-Dimethoxyphthalazin-1(2H)-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxyphthalazin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available phthalic anhydride and appropriate methoxy-substituted reagents.

    Reaction Conditions: The reaction conditions may include heating under reflux, the use of catalysts, and specific solvents to facilitate the reaction.

    Purification: The final product is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxyphthalazin-1(2H)-one may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the compound with different functional groups.

    Substitution: The methoxy groups may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Substitution reactions may involve nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7,8-dimethoxyphthalazin-1(2H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound without methoxy substitutions.

    1,4-Dimethoxyphthalazine: A similar compound with methoxy groups at different positions.

    7,8-Dihydroxyphthalazin-1(2H)-one: A compound with hydroxyl groups instead of methoxy groups.

Uniqueness

7,8-Dimethoxyphthalazin-1(2H)-one is unique due to the specific positioning of the methoxy groups, which may influence its chemical reactivity, physical properties, and potential biological activity compared to other phthalazine derivatives.

Properties

IUPAC Name

7,8-dimethoxy-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-10(13)8(6)9(7)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSXDYWMIAVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300324
Record name 7,8-Dimethoxy-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4821-89-0
Record name 7,8-Dimethoxy-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4821-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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